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Compound of Interest

Compound Name: Himandridine

Cat. No.: B3025988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of the complex marine alkaloid, (-)-Himandridine. The methodology, pioneered by

the Movassaghi group, offers a robust and strategic approach to constructing this intricate

natural product. The synthesis is characterized by three key strategic transformations: a

diastereoselective Diels-Alder reaction to forge the ABC-tricyclic core, a formal [3+3] annulation

to construct the CDE-ring system, and a late-stage biogenetically-inspired oxidative

spirocyclization to complete the hexacyclic framework.

Synthetic Strategy Overview
The retrosynthetic analysis of (-)-Himandridine reveals a convergent strategy. The molecule is

disconnected at the C9-N bond and the C13-C14 bond, leading back to a key piperidine-

containing fragment and a decalin-derived fragment. The piperidine moiety is envisioned to

arise from a carefully orchestrated cascade reaction, while the decalin system is assembled via

a highly stereoselective Diels-Alder cycloaddition.
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Caption: Retrosynthetic analysis of (-)-Himandridine.
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Key Experimental Protocols
The following protocols detail the key transformations in the total synthesis of (-)-

Himandridine.

Diastereoselective Diels-Alder Reaction for the ABC-
Tricyclic Core
This pivotal step establishes the stereochemically rich decalin core of Himandridine with

excellent diastereoselectivity. The reaction involves the cycloaddition of a chiral diene with a

dienophile.

Protocol:

To a solution of the diene (1.0 equiv) in toluene (0.1 M) at -78 °C is added the dienophile (1.2

equiv).

The reaction mixture is stirred at -78 °C for 24 hours.

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

The aqueous layer is extracted with ethyl acetate (3 x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the ABC-

tricyclic adduct.

Reactant Molar Equiv.

Diene 1.0

Dienophile 1.2

Product Yield >95%

Diastereomeric Ratio >20:1
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Formal [3+3] Annulation for the CDE-Ring System
This annulation strategy efficiently constructs the CDE-ring system, which includes the

piperidine core. The reaction proceeds through a cascade of a Michael addition and an

intramolecular aldol reaction.

Protocol:

To a solution of the ABC-tricyclic intermediate (1.0 equiv) in THF (0.05 M) at -78 °C is added

a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF.

After stirring for 1 hour at -78 °C, a solution of the α,β-unsaturated ester (1.5 equiv) in THF is

added dropwise.

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room

temperature over 2 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution.

The aqueous layer is extracted with ethyl acetate (3 x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated.

The crude product is purified by flash column chromatography to yield the CDE-ring

annulated product.

Reactant Molar Equiv.

ABC-Tricyclic Intermediate 1.0

LDA 2.2

α,β-Unsaturated Ester 1.5

Product Yield ~70%

Biogenetically-Inspired Oxidative Spirocyclization
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The final hexacyclic core of Himandridine is assembled through a late-stage oxidative

spirocyclization, mimicking a plausible biosynthetic pathway.

Protocol:

To a solution of the advanced pentacyclic precursor (1.0 equiv) in acetonitrile (0.01 M) at 0

°C is added N-chlorosuccinimide (NCS) (1.1 equiv).

The reaction mixture is stirred at 0 °C for 30 minutes.

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

The mixture is extracted with dichloromethane (3 x).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The resulting crude product is purified by preparative thin-layer chromatography to afford (-)-

Himandridine.

Reactant Molar Equiv.

Pentacyclic Precursor 1.0

N-Chlorosuccinimide (NCS) 1.1

Product Yield ~89%

Synthetic Workflow
The overall synthetic sequence can be visualized as a linear progression with key convergent

steps.
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Caption: Overall workflow of the total synthesis of (-)-Himandridine.

Summary of Yields for Key Transformations
Step Transformation Yield (%)

1 Diastereoselective Diels-Alder >95

2 Formal [3+3] Annulation ~70

3
Biogenetically-Inspired

Oxidative Spirocyclization
~89

Disclaimer: The provided protocols are a summary of the published procedures and should be

adapted and optimized based on specific laboratory conditions and reagent purity. Appropriate

safety precautions should be taken when handling all chemicals.

To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (-)-Himandridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025988#total-synthesis-of-himandridine-
methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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